![molecular formula C15H21NO4S B2906068 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1306360-76-8](/img/structure/B2906068.png)
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid, also known as MS-153, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
Target of Action
The primary target of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Vorteile Und Einschränkungen Für Laborexperimente
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has several advantages for lab experiments. It has a high affinity and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to using 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid can have off-target effects on other ionotropic glutamate receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. One potential area of investigation is its use in combination with other drugs for the treatment of neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been shown to have synergistic effects with other NMDA receptor antagonists such as memantine and ketamine. Another potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in the brain and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-piperidinopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has also been investigated for its potential use in treating chronic pain, depression, and anxiety.
Eigenschaften
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-4-7-14(8-5-12)21(19,20)16-10-2-3-13(11-16)6-9-15(17)18/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHNEHWTBWQXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.